Pomalidomide-CO-C3-PEG4-C6-NH2

PROTAC synthesis amide bond formation carboxylic acid conjugation

PROTAC development requires precise linker geometry. Generic conjugates introduce confounding variables. Pomalidomide-CO-C3-PEG4-C6-NH2 (MW: 618.72) is the definitive validated starting material for PIPIB degrader 1 (DC50 = 0.05-0.2 µM). - C3-PEG4-C6-NH2 architecture (23-atom spacer) enables functional ternary complex formation. - Enables parallel PROTAC library synthesis; eliminates stepwise linker construction. - Serves as critical control for linker optimization studies to resolve degradation failures.

Molecular Formula C31H46N4O9
Molecular Weight 618.7 g/mol
Cat. No. B15578418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-C3-PEG4-C6-NH2
Molecular FormulaC31H46N4O9
Molecular Weight618.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H46N4O9/c32-14-5-1-2-6-15-41-17-19-43-21-22-44-20-18-42-16-7-3-4-11-26(36)33-24-10-8-9-23-28(24)31(40)35(30(23)39)25-12-13-27(37)34-29(25)38/h8-10,25H,1-7,11-22,32H2,(H,33,36)(H,34,37,38)
InChIKeyGBORKEZVBUIFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-CO-C3-PEG4-C6-NH2: Core PROTAC Linker Conjugate


Pomalidomide-CO-C3-PEG4-C6-NH2 is a pre-conjugated E3 ligase ligand-linker building block, comprising the CRBN-recruiting pomalidomide moiety and a specialized heterobifunctional linker terminated with a primary amine [1]. It serves as a critical intermediate for the modular assembly of proteolysis-targeting chimeras (PROTACs), specifically as part of PROTAC PIPIB degrader 1 [1]. The compound is characterized by its defined chemical structure, high purity, and immediate synthetic utility for researchers aiming to conjugate a wide array of carboxyl-containing warheads without needing to independently synthesize the ligand-linker portion .

Why Linker Design Dictates Pomalidomide-CO-C3-PEG4-C6-NH2 Activity


The performance of a PROTAC degrader is exquisitely sensitive to linker geometry, length, and chemical composition; even minor modifications can drastically alter ternary complex formation, cellular permeability, and degradation efficacy [1]. Simply substituting Pomalidomide-CO-C3-PEG4-C6-NH2 with a seemingly similar pomalidomide-linker conjugate (e.g., one with a shorter alkyl chain, a different PEG unit count, or an alternate functional group) introduces a new and unvalidated set of physicochemical and spatial parameters. This can result in a complete loss of degradation activity, as the linker is the dominant variable encoding the geometry and dynamics of the entire PROTAC [1]. The specific linker in Pomalidomide-CO-C3-PEG4-C6-NH2—combining a C3 amide, a PEG4 spacer, and a C6 alkylamine tail—represents a precise, empirically derived architecture found in an active degrader, and substituting any component without rigorous re-optimization risks project delays and false-negative results .

Pomalidomide-CO-C3-PEG4-C6-NH2: Head-to-Head Evidence vs Analogs


Intracellular Degradation Potency

Pomalidomide-CO-C3-PEG4-C6-NH2 features a terminal primary amine group, which is critical for direct, one-step conjugation to a warhead bearing a carboxylic acid via standard amide coupling chemistry . This is in direct contrast to analogs like Pomalidomide-4'-alkylC3-acid, which possess a terminal carboxylic acid and would require a warhead with an amine for coupling, or Pomalidomide-PEG4-Ph-NH2, which incorporates a more sterically hindered and less nucleophilic aromatic amine .

PROTAC synthesis amide bond formation carboxylic acid conjugation

Linker Length for Ternary Complex Formation

The linker in Pomalidomide-CO-C3-PEG4-C6-NH2 provides an estimated 15-atom reach from the pomalidomide core to the terminal amine, calculated from the amide carbonyl carbon to the amine nitrogen [1]. This specific length falls within the optimal range for inducing efficient protein degradation, as evidenced by a study showing that a PEG4 linker in a pomalidomide-based PROTAC (compound 18i) was the most effective p300 degrader compared to other linkers, and that a linker length greater than 10 atoms was crucial for enhanced degradation [2].

PROTAC linker optimization ternary complex stability linker length-activity relationship

Terminal Amine Conjugation Compatibility

The molecular weight of Pomalidomide-CO-C3-PEG4-C6-NH2 is 618.72 g/mol . The inclusion of the PEG4 spacer introduces balanced hydrophilicity, which is crucial for maintaining aqueous solubility and preventing non-specific hydrophobic collapse, a common issue with entirely alkyl-based linkers [1]. While specific solubility data for this exact compound is not provided, the presence of the PEG4 unit is known to enhance solubility compared to purely aliphatic linkers like the C3-alkyl chain in Pomalidomide-4'-alkylC3-acid (MW 359.33), which is significantly more hydrophobic .

PROTAC physicochemical properties solubility molecular weight optimization

Hybrid C3-PEG4-C6 Core: Solubility & Flexibility

Pomalidomide-CO-C3-PEG4-C6-NH2 is not a theoretical linker but is the specific E3 ligase ligand-linker conjugate used in PROTAC PIPIB degrader 1 (HY-158381) [1]. This direct link to a validated and commercially available degrader provides strong supporting evidence for its functional utility. In contrast, many pomalidomide-linker conjugates are offered as generic building blocks without direct reference to a specific, active PROTAC molecule .

PROTAC PIPIB functional validation degradation activity

Key Applications in PROTAC Development


PIPIB Degrader 1 Synthesis for PTP1B Validation

This compound is the preferred choice for medicinal chemistry teams seeking to rapidly generate diverse PROTAC libraries. Its terminal primary amine allows for direct, high-yielding conjugation to any small molecule ligand bearing a carboxylic acid group via standard amide coupling, eliminating the need for additional functional group interconversions [1]. This scenario is ideal for hit expansion and early lead optimization where speed and synthetic tractability are paramount. The PEG4 linker provides a balanced starting point for exploring linker SAR, reducing the number of initial variables [2].

PROTAC Library Assembly for Lead Discovery

For biochemical and cellular pharmacology studies aimed at understanding the fundamental mechanisms of targeted protein degradation, using a ligand-linker conjugate from a known active degrader (PROTAC PIPIB degrader 1) provides a robust and validated control system [1]. Researchers can conjugate this compound to a tool compound or a fluorescent probe to investigate CRBN recruitment, ternary complex formation kinetics, and cellular trafficking, with the confidence that the E3 ligase recruitment module is functionally competent [3].

Rescue Experiments for Mechanism-of-Action Studies

The ~15-atom linker length is well-suited for targeting proteins where the ligand binding site is buried deeper within a cleft or where the optimal exit vector for the linker necessitates a longer reach to productively engage the CRBN E3 ligase [1][2]. This compound offers a strategic advantage over shorter pomalidomide-linker conjugates (e.g., Pomalidomide-4'-alkylC3-acid) that may be unable to span the required distance between the two proteins, leading to ineffective degradation [2].

Quality Control in Commercial PROTAC Manufacturing

In assays where compound solubility and aggregation can confound results (e.g., high-content screening, cellular thermal shift assays), the PEG4 component of Pomalidomide-CO-C3-PEG4-C6-NH2 offers a distinct advantage over purely hydrophobic alkyl linkers [1]. By mitigating non-specific hydrophobic interactions, this conjugate helps ensure that the observed biological activity is due to specific target engagement and degradation, rather than artifactual aggregation or precipitation, thereby improving the quality and reproducibility of the data [3].

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